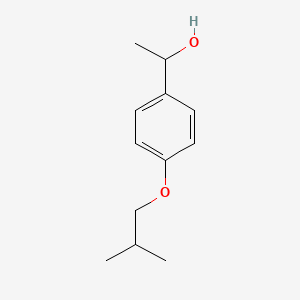![molecular formula C8H11N3 B12432810 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 937667-54-4](/img/structure/B12432810.png)
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a unique structure that combines a hydrazine group with a cyclopenta[b]pyridine ring system. Its distinctive chemical properties make it a valuable subject for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by the addition of alkylating agents . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes for efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese triflate and tert-butyl hydroperoxide in aqueous conditions at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways . The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but differs in the functional groups attached.
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Another related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness: 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
937667-54-4 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylhydrazine |
InChI |
InChI=1S/C8H11N3/c9-11-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3,9H2,(H,10,11) |
InChI Key |
QBZCQRIFUFMUJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)

![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)

![Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
![[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)


![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)

![3-(3,5-Dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12432794.png)
![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
